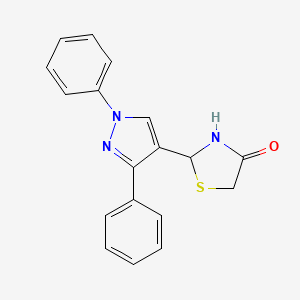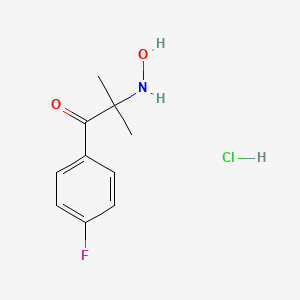
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, also known as DPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a heterocyclic compound that consists of a pyrazole and a thiazolidine ring, which makes it a unique molecule with diverse properties. The purpose of
科学的研究の応用
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant insecticidal and fungicidal properties.
作用機序
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant biochemical and physiological effects. In vitro studies have shown that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has also been shown to possess significant antimicrobial activity against various bacterial and fungal strains. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anti-inflammatory activity by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant activity against various targets, making it a useful tool for studying various biological processes. However, one of the main limitations of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. One of the main directions is to elucidate the mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, which will provide valuable insights into its potential applications in various fields. Another direction is to synthesize novel derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one with improved activity and selectivity. In addition, future studies could focus on the development of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one-based materials with unique properties for various applications. Overall, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a promising compound with significant potential for various applications, and further research is needed to fully realize its potential.
合成法
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. The synthesis method is relatively simple and can be carried out in a laboratory using standard techniques.
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-16-12-23-18(19-16)15-11-21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-11,18H,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBAGQRADKBTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)


![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)